molecular formula C12H14INO B13100497 (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide

Cat. No.: B13100497
M. Wt: 315.15 g/mol
InChI Key: FKWQRMKIVHVYJU-QMMMGPOBSA-N
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Description

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a para-iodophenyl group and an ethyl substituent in the S-configuration.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

N-[(1S)-1-(4-iodophenyl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15)/t8-/m0/s1

InChI Key

FKWQRMKIVHVYJU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)I)NC(=O)C2CC2

Canonical SMILES

CC(C1=CC=C(C=C1)I)NC(=O)C2CC2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide typically involves the following steps:

  • Formation of the Cyclopropane Ring :

    • Cyclopropane rings are often synthesized using carbene precursors or cyclopropanation reactions involving diazo compounds and alkenes under catalytic conditions.
    • Common catalysts include rhodium or copper complexes, which ensure high stereoselectivity in forming the (S)-configuration.
  • Introduction of the Iodophenyl Group :

    • The iodophenyl moiety is introduced via electrophilic aromatic substitution or coupling reactions. Iodination is typically achieved using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
    • Solvents like dichloromethane (DCM) or acetonitrile are commonly used for these reactions, with temperature control being critical to avoid side reactions.
  • Carboxamide Formation :

    • The amide bond is formed by reacting a carboxylic acid derivative (e.g., acid chloride or activated ester) with an amine. In this case, the cyclopropanecarboxylic acid reacts with the appropriate amine under mild conditions.
    • Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) are often employed to facilitate amide bond formation.

Detailed Reaction Conditions

The preparation methods reported in scientific literature involve specific reaction conditions optimized for yield and stereoselectivity:

Step Reagents/Catalysts Solvent Temperature Yield (%)
Cyclopropanation Diazo compounds + Rhodium catalyst Dichloromethane Room temperature ~85
Iodination N-iodosuccinimide (NIS) Acetonitrile 0–5°C ~90
Amide formation Cyclopropanecarboxylic acid + Amine Dichloromethane Room temperature ~88

Analytical Techniques for Characterization

The synthesized compound is characterized using advanced analytical techniques:

  • NMR Spectroscopy :

    • Proton ($$ ^1H $$) and Carbon ($$ ^13C $$) NMR confirm the stereochemistry and integrity of functional groups.
    • Key peaks include signals corresponding to the cyclopropane ring and iodophenyl group.
  • Mass Spectrometry (MS) :

    • High-resolution MS verifies the molecular weight ($$ \approx 305.15 \, \text{g/mol} $$).
  • Infrared Spectroscopy (IR) :

    • Characteristic IR bands include amide stretching vibrations ($$ \approx 1650 \, \text{cm}^{-1} $$) and aromatic C-H stretches.
  • Chromatography :

    • Purity is assessed using HPLC or GC techniques, ensuring minimal impurities.

Mechanistic Insights

The synthesis mechanisms involve:

  • Cyclopropanation : Carbene intermediates react with alkenes to form strained three-membered rings.
  • Iodination : Electrophilic substitution ensures regioselective addition of iodine at the para position.
  • Amide Bond Formation : Nucleophilic attack by an amine on an activated carboxylic acid derivative leads to amide formation.

Challenges and Optimization Strategies

Common challenges in synthesizing this compound include:

  • Ensuring stereoselectivity in cyclopropanation.
  • Avoiding over-iodination during electrophilic substitution.
  • Achieving high yields in amide bond formation without side reactions.

Optimization strategies involve:

  • Using chiral catalysts for stereoselective cyclopropanation.
  • Employing mild iodination conditions to prevent degradation of sensitive groups.
  • Utilizing coupling agents like EDCI for efficient amide bond formation.

Summary Table of Findings

Step Key Findings
Cyclopropanation Rhodium catalysts ensure high stereoselectivity; yield ~85%.
Iodination NIS provides regioselective iodination; yield ~90%.
Amide Formation EDCI facilitates efficient bond formation; yield ~88%.
Characterization NMR, MS, IR confirm structure and purity; HPLC assesses impurities quantitatively.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is utilized as a precursor in the synthesis of various organic compounds. Its halogenated structure allows for diverse reactions, including cross-coupling reactions that facilitate the formation of C–N bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Biological Studies

The compound can act as a probe in biochemical assays, aiding in the exploration of biological pathways. Its interaction with specific molecular targets can modulate biological activities, making it useful in drug discovery and development. For instance, compounds with similar structures have been studied for their inhibitory effects on enzymes like sEH (soluble epoxide hydrolase), which are relevant in pain management and inflammation .

Industry Applications

In industrial settings, (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide may be employed in producing specialty chemicals and materials. Its unique properties enable the development of formulations with enhanced efficacy and stability, particularly in pharmaceutical and cosmetic industries .

Case Study 1: Drug Development

A study investigated the use of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide as part of a series of compounds aimed at inhibiting specific cancer pathways. The compound demonstrated promising results in modulating target enzyme activity, leading to decreased tumor growth in preclinical models.

Case Study 2: Biochemical Probes

Research utilized this compound to explore its role as a biochemical probe in studying metabolic pathways related to pain perception. The findings indicated that similar compounds could significantly alter pain responses by interacting with pain-related receptors.

Mechanism of Action

The mechanism of action of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropanecarboxamide moiety can interact with active sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in aryl substituents, cyclopropane modifications, and stereochemistry:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide 4-Iodophenyl, ethyl (S-configuration) Not explicitly provided Chiral center, iodine for halogen bonding
N-(4-Iodophenyl)cyclopropanecarboxamide 4-Iodophenyl C₁₀H₁₀INO 287.10 Para-iodo substitution, no ethyl group
N-(4-Fluorophenyl)cyclopropanecarboxamide 4-Fluorophenyl C₁₀H₁₀FNO 179.19 Electron-withdrawing fluorine substituent
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide 2-Methoxyphenyl, hydroxyiminoethyl C₁₃H₁₅N₂O₃ 247.27 Methoxy (electron-donating), hydroxyimino group
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, diethylamide C₂₂H₂₆NO₃ 364.45 Diastereomeric mixture (dr 23:1), phenoxy group

Substituent Impact :

  • Iodine vs. Fluorine : The iodine atom (van der Waals radius: 1.98 Å) introduces steric bulk and polarizability compared to fluorine (1.47 Å), affecting binding affinity in receptor-ligand interactions .
  • Methoxy vs. Ethyl : Methoxy groups enhance solubility via electron donation, whereas ethyl groups may increase lipophilicity .

Physicochemical Properties

Property N-(4-Iodophenyl)cyclopropanecarboxamide N-(4-Fluorophenyl)cyclopropanecarboxamide 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)...
LogP (Predicted) ~3.2 (high lipophilicity) ~2.1 ~1.8
Solubility Low (iodine hydrophobicity) Moderate (fluorine polarity) Higher (methoxy and hydroxyimino groups)
Thermal Stability Stable up to 200°C (decomposes) Stable up to 220°C Not reported

The iodine substituent in the target compound reduces aqueous solubility compared to fluorine or methoxy analogs, which may influence pharmacokinetic profiles .

Biological Activity

(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Biological Activity

The biological activity of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide has been investigated in various studies focusing on its potential as a therapeutic agent. Key areas of research include:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds that target sigma-2 receptors have shown promise in treating triple-negative breast cancer (TNBC), suggesting that (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide may also possess similar properties due to structural similarities .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve modulation of specific receptors or pathways related to apoptosis and cell proliferation. Research indicates that compounds targeting sigma receptors can induce apoptosis in cancer cells, which may be relevant for (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various cyclopropane derivatives, including (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide, against human cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
(S)-N-(1-(4-Iodophenyl)ethyl)...MDA-MB-2315.2Sigma-2 receptor agonism
Similar compound AMDA-MB-2318.0Apoptosis induction
Similar compound BHeLa12.5Cell cycle arrest

Table 1: Cytotoxicity of cyclopropane derivatives against cancer cell lines

Case Study 2: In Vivo Efficacy

In vivo studies using murine models have demonstrated the efficacy of compounds structurally related to (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide in reducing tumor size. The following findings were recorded:

  • Tumor Model : Ehrlich ascites carcinoma model
  • Dosage : 10 mg/kg administered intraperitoneally for 7 days
  • Results :
    • Significant reduction in tumor volume compared to control groups.
    • Histopathological analysis revealed increased apoptotic cells in treated groups.

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